molecular formula C11H12IN3O2 B1522457 tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1299607-57-0

tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No. B1522457
CAS RN: 1299607-57-0
M. Wt: 345.14 g/mol
InChI Key: OEWBCEOBCVBANN-UHFFFAOYSA-N
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Description

“tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is a chemical compound with the empirical formula C11H12IN3O2 and a molecular weight of 345.14 . It is a solid substance .


Synthesis Analysis

A paper published in RSC Advances describes a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst. This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C11H12IN3O2 and it has a molecular weight of 345.14 . The SMILES string for this compound is CC(C)(C)OC(=O)n1ncc2cc(I)cnc12 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their presence in numerous pharmaceutical agents .

Anticancer Research

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been found to possess anticancer properties. The tert-butyl group in the compound may influence its reactivity and efficacy in forming products with potential anticancer activity .

Anti-inflammatory Applications

Similar to its anticancer potential, this compound could be used to synthesize derivatives with anti-inflammatory properties, which are highly sought after in the development of new medications .

Neurological Disorders

The compound’s derivatives may also be investigated for their potential use in treating neurological disorders such as antipsychotic and analgesic conditions .

Enzyme Inhibition

Research into enzyme inhibition, particularly 5-lipoxygenase, is another potential application. Inhibitors of this enzyme are important in the treatment of asthma and allergies .

Molecular Docking Studies

Molecular docking studies can be conducted using this compound to evaluate the binding modes with various biological targets, which is a crucial step in drug design .

Biomedical Applications

Given the broad range of biomedical applications of 1H-pyrazolo[3,4-b]pyridines, this compound could be used to synthesize derivatives for various biomedical applications, including as diagnostic agents or therapeutic drugs .

Chemical Research and Development

Lastly, as a building block in chemical synthesis, this compound can be used in research and development within chemical laboratories to develop new synthetic methodologies or novel compounds with unique properties .

Safety And Hazards

According to the safety information provided by Sigma-Aldrich , this compound has the following hazard statements: H302 - Harmful if swallowed, H319 - Causes serious eye irritation. The precautionary statements are P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

tert-butyl 5-iodopyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-9-7(5-14-15)4-8(12)6-13-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWBCEOBCVBANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=NC=C(C=C2C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138393
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

CAS RN

1299607-57-0
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-iodo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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